molecular formula C17H16Br4O2 B033297 Tetrabromobisphenol A bismethyl ether CAS No. 37853-61-5

Tetrabromobisphenol A bismethyl ether

Cat. No. B033297
CAS RN: 37853-61-5
M. Wt: 571.9 g/mol
InChI Key: XRQKNNNAKHZPSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetrabromobisphenol A Bismethyl Ether and its derivatives involves complex chemical reactions, focusing on bromination processes to enhance flame retardant properties. While specific synthesis details are not extensively covered in the available literature, the general approach includes the reaction of Bisphenol A with bromine sources under controlled conditions to introduce bromine atoms into the molecular structure, enhancing its flame-retardant capabilities.

Molecular Structure Analysis

Tetrabromobisphenol A Bismethyl Ether possesses a molecular structure characterized by the presence of bromine atoms, which are key to its effectiveness as a flame retardant. The molecular configuration includes two phenolic groups linked by a methane bridge, with bromine atoms substituted at strategic positions to improve fire resistance. This structure contributes to its physical and chemical properties, making it effective in slowing down the combustion process in materials.

Chemical Reactions and Properties

Chemical reactions involving Tetrabromobisphenol A Bismethyl Ether typically include its integration into polymers or reaction with other compounds to form derivatives with enhanced flame-retardant properties. Its chemical properties, such as high bromine content and stability, make it an ideal choice for applications requiring fire resistance. However, environmental persistence and potential toxicity are concerns that have been raised, leading to studies on its degradation and interaction with other environmental components.

Physical Properties Analysis

The physical properties of Tetrabromobisphenol A Bismethyl Ether, such as melting point, solubility, and thermal stability, are crucial for its application as a flame retardant. It generally exhibits low solubility in water and high thermal stability, allowing it to maintain its structure and effectiveness under high temperatures. These properties ensure that it can provide effective fire resistance in the materials to which it is added.

Chemical Properties Analysis

Tetrabromobisphenol A Bismethyl Ether's chemical properties, including reactivity and compatibility with various polymers and materials, are essential for its use as a flame retardant. Its ability to undergo chemical reactions that lead to the formation of stable, bromine-rich compounds contributes to its effectiveness in reducing flammability. However, concerns regarding its potential to release brominated compounds during decomposition have led to investigations into its environmental and health impacts.

References (Sources)

Scientific Research Applications

  • Synthesis of Brominated Bisphenol A Epoxy Resin : It is used in synthesizing brominated bisphenol A epoxy resin, which is important in materials science (C. Le, 2001).

  • Flame Retardant : This compound is utilized as a flame retardant in electronics, construction materials, and automotive products (Toxicity report series, 2017).

  • Environmental Monitoring : An ultrasensitive competitive immunosensor was developed for detecting trace pollutants in aquatic environments, including tetrabromobisphenol A bismethyl ether (Zhen Zhang et al., 2018).

  • Use in Paints and Coatings : This chemical is used in various products, including paints and coatings, for its flame retardant properties (R. Letcher & S. Chu, 2010).

  • Material Science : It forms mixtures with bis(2-ethoxyethyl) ether displaying a lower critical solution temperature at room temperature (H. Beck, 1993).

  • Potential Effects on Thyroid Hormone Homeostasis : Tetrabromobisphenol A (TBBPA) shows potent competition for thyroid hormone thyroxine binding to human transthyretin, which could impact thyroid hormone homeostasis (I. Meerts et al., 2000).

  • Environmental Investigations : A method was developed for sensitive detection of its derivatives in environmental investigations (Yong Tian et al., 2014).

  • Screening in Environmental Matrices : An ELISA was developed suitable for screening tetrabromobisphenol A in soil and sediment (Ting Xu et al., 2012).

  • Neurobehavioral Changes in Animals : Exposure significantly affects motor coordination and locomotor activities in neonatal rats, indicating potential neuronal threats (Qian S. Liu et al., 2017).

  • Transformation Products in Soil : Research identifies transformation products of TBBPA derivatives in soil, providing insights into their environmental fate (Aifeng Liu et al., 2017).

Safety And Hazards

TBBPA-BAE has raised considerable concern because of its neurotoxic and endocrine disruption effects on aquatic organisms . It is also known to trigger apoptosis in human PBMCs .

Future Directions

Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA .

properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKNNNAKHZPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865889
Record name Tetrabromobisphenol A dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabromobisphenol A bismethyl ether

CAS RN

37853-61-5
Record name Tetrabromobisphenol A dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37853-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabromobisphenol A dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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